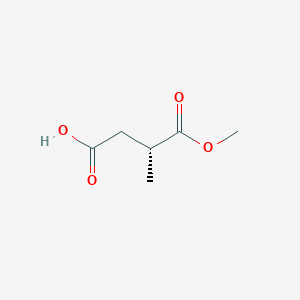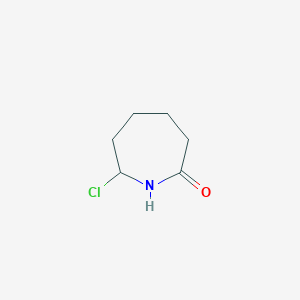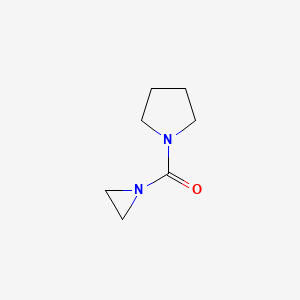
Aziridin-1-yl(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl(pyrrolidin-1-yl)methanone is a compound that features both aziridine and pyrrolidine rings. Aziridine is a three-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring. These structures are significant in medicinal chemistry due to their unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl(pyrrolidin-1-yl)methanone typically involves the reaction of aziridine with pyrrolidine derivatives. One common method involves the reaction of aziridine with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the aziridine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aziridin-1-yl(pyrrolidin-1-yl)methanol, while reduction could produce aziridin-1-yl(pyrrolidin-1-yl)methane.
Scientific Research Applications
Aziridin-1-yl(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential cytotoxic activity, making it a candidate for anticancer research.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of aziridin-1-yl(pyrrolidin-1-yl)methanone involves its interaction with biological molecules. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA. This reactivity is the basis for its cytotoxic effects, as it can disrupt cellular function by modifying essential biomolecules .
Comparison with Similar Compounds
Similar Compounds
Aziridine-1-carbaldehyde oxime: Shares the aziridine ring but differs in the functional groups attached.
Pyrrolidine-2-one: Contains the pyrrolidine ring but lacks the aziridine component.
Piperazin-1-yl-pyrrolidin-1-yl-methanone: Similar structure but with a piperazine ring instead of aziridine.
Uniqueness
Aziridin-1-yl(pyrrolidin-1-yl)methanone is unique due to the combination of aziridine and pyrrolidine rings in a single molecule. This dual-ring structure imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
aziridin-1-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C7H12N2O/c10-7(9-5-6-9)8-3-1-2-4-8/h1-6H2 |
InChI Key |
VEUGCWFDXXTORP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)N2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


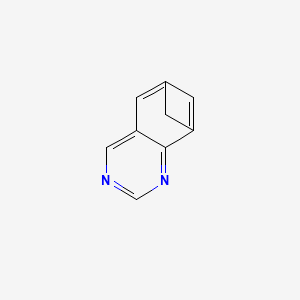
![Furo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B11921488.png)
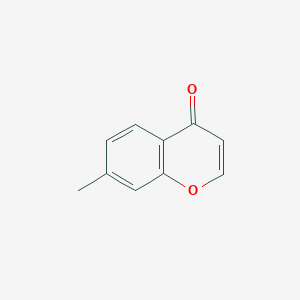
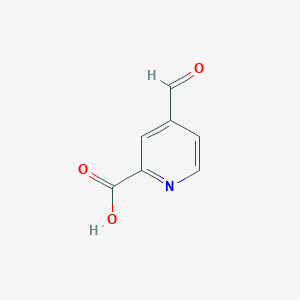
![3-Methyl-1,4,6,7-tetrahydro-pyrazolo[3,4-c]pyridin-5-one](/img/structure/B11921505.png)
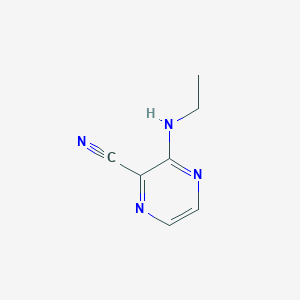
![2,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B11921512.png)

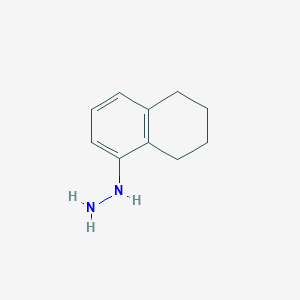
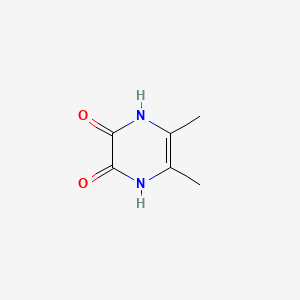

![(7R,8aR)-Octahydropyrrolo[1,2-a]piperazin-7-ol](/img/structure/B11921555.png)
